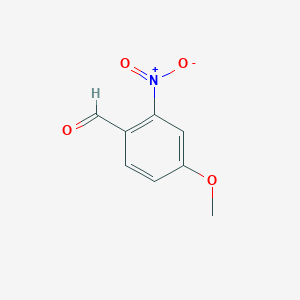

4-Methoxy-2-nitrobenzaldehyde

説明

Contextual Significance in Synthetic Organic Chemistry

In synthetic organic chemistry, 4-Methoxy-2-nitrobenzaldehyde is primarily valued as a key intermediate for constructing more complex molecular architectures. chemimpex.com Its role as a building block is crucial in the multi-step synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.aichemimpex.com The compound's versatile nature allows it to be employed in the synthesis of diverse derivatives, expanding its utility in both research and industrial processes. chemimpex.com

Researchers have utilized this compound in the development of novel compounds, particularly in the pursuit of new therapeutic agents. chemimpex.com It is a precursor in the synthesis of certain nitro-containing compounds that may exhibit biological activity, aiding in drug discovery efforts. chemimpex.com For instance, it has been identified as a key intermediate in the preparation of inhibitors for α-kiwifruit acid decarboxylase and can be used as a precursor for synthesizing phenyl acrylate (B77674) and phenylpropanol. chembk.com The compound is also used in the synthesis of various pharmaceuticals, which can include antihistamines, antidiabetic drugs, and antipsychotics. biosynth.com The presence of the aldehyde and nitro groups allows for a range of chemical transformations, such as reductive condensation with amines to produce various nitrogen-containing heterocycles. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22996-21-0 | ontosight.aichembk.comchemicalbook.com |

| Molecular Formula | C₈H₇NO₄ | chembk.comchemicalbook.comnih.gov |

| Molecular Weight | 181.15 g/mol | chembk.comchemicalbook.comnih.gov |

| Appearance | White to yellowish crystals/powder | chembk.com |

| Melting Point | 95.5-96 °C | chemicalbook.com |

| Boiling Point | 354.7±27.0 °C (Predicted) | chemicalbook.com |

| Density | 1.322±0.06 g/cm³ (Predicted) | chemicalbook.com |

| Solubility | Soluble in organic solvents like chloroform, ethanol, and dichloromethane (B109758). | chembk.com |

Historical Development and Evolution of Benzaldehyde (B42025) Derivatives in Chemical Research

The study of benzaldehyde and its derivatives has a rich history, forming a cornerstone of modern organic chemistry. Benzaldehyde itself was first extracted in 1803 by the French pharmacist Martrès from amygdalin, the compound found in bitter almonds. wikipedia.org Its synthesis was first achieved by Friedrich Wöhler and Justus von Liebig in 1832. wikipedia.org Recognized as the simplest aromatic aldehyde, benzaldehyde's industrial utility grew rapidly, with manufacturing processes evolving from the chlorination and subsequent hydrolysis of toluene (B28343) to liquid-phase air oxidation. researchgate.net

This foundational work paved the way for extensive research into a vast array of benzaldehyde derivatives. These derivatives are not merely academic curiosities; they are integral to numerous commercial products. For example, benzaldehyde is a key raw material for fragrance compounds like cinnamic aldehyde and its derivatives. researchgate.net The evolution of synthetic methods for substituted benzaldehydes, such as o-nitrobenzaldehyde, highlights the progression of chemical techniques, from early methods involving the oxidation of o-nitrocinnamic acid to more modern, efficient routes like the Kröhnke reaction. orgsyn.orgorgsyn.org

Research continues to uncover new applications for benzaldehyde derivatives. Scientists have explored their potential as antifungal agents, with compounds like 4-chloro-3,5-dimethoxybenzaldehyde (B3053848) showing fungitoxic properties. acs.org Furthermore, the reaction of various benzaldehydes with other reagents, such as dimedone, is used to create complex heterocyclic structures like xanthenediones, which are investigated for their biological activities. walisongo.ac.id The ongoing investigation into benzaldehyde derivatives for applications such as tyrosinase inhibitors demonstrates the enduring relevance of this class of compounds in medicinal and industrial chemistry. researchgate.net

Structural Features and Their Influence on Molecular Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the formyl (aldehyde), the nitro, and the methoxy (B1213986) groups attached to the aromatic ring. ontosight.aichemimpex.com

The aldehyde group (-CHO) is inherently reactive and serves as the primary site for many of the compound's transformations, such as condensation and oxidation-reduction reactions. ontosight.aivulcanchem.com

The nitro group (-NO₂) at the 2-position (ortho to the aldehyde) is a strong electron-withdrawing group due to both the inductive (-I) and resonance (-M) effects. vulcanchem.comquora.comwiserpub.com This property significantly decreases the electron density of the aromatic ring and, crucially, increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde group. quora.com This enhanced electrophilicity makes the aldehyde more susceptible to attack by nucleophiles. quora.com

Table 2: Spectroscopic Data Highlights for this compound

| Spectroscopic Technique | Characteristic Signals | Source(s) |

| ¹H NMR | Aldehyde proton (~10 ppm), Methoxy group protons (~3.9 ppm) | |

| ¹³C NMR | Carbonyl carbon (~189.4 ppm), Nitro-substituted carbon (~150 ppm), Methoxy carbon (~55.3 ppm) | rsc.org |

| Infrared (IR) Spectroscopy | Strong absorption bands for aldehyde C=O stretch (~1700 cm⁻¹) and nitro N-O stretches (~1520 and 1350 cm⁻¹) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTDQLIGNSBZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326801 | |

| Record name | 4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-21-0 | |

| Record name | 4-Methoxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 2 Nitrobenzaldehyde

Conventional Synthetic Routes and Precursors

Traditional methods for synthesizing 4-Methoxy-2-nitrobenzaldehyde often rely on multi-step sequences starting from readily available aromatic compounds. These routes involve classical reactions and functional group manipulations that are well-established in organic chemistry.

The synthesis of this compound is frequently accomplished through sequential reactions starting from substituted benzene (B151609) derivatives. The order of these reactions is critical for achieving the desired substitution pattern due to the directing effects of the functional groups. lumenlearning.com

One documented pathway begins with 4-nitrosalicylic acid . This precursor undergoes esterification with dimethyl sulfate, followed by a reduction step to yield 2-methoxy-4-nitrobenzyl alcohol, which is then oxidized to the final aldehyde product. guidechem.com Another common precursor is 4-nitro-2-methoxytoluene . guidechem.com This approach involves the oxidation of the methyl group. A detailed two-step procedure starting from this compound involves first converting it to an intermediate, 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, which is then hydrolyzed to produce this compound. guidechem.com

A similar strategy involves the nitration of veratraldehyde (3,4-dimethoxybenzaldehyde) to synthesize related compounds like 4,5-dimethoxy-2-nitrobenzaldehyde, demonstrating the viability of nitration on a methoxy-substituted benzaldehyde (B42025) ring system. researchgate.net The direct nitration of benzaldehyde itself is a classical method, but it predominantly yields the meta-isomer (3-nitrobenzaldehyde). psu.edu Achieving significant ortho-substitution, as required for 2-nitrobenzaldehyde (B1664092) derivatives, often necessitates modified conditions, such as using different nitrating agents like acetyl nitrate (B79036) or adjusting the composition of sulfonitric mixtures to increase the proportion of the ortho product. psu.edu

Table 1: Two-Step Synthesis from 4-nitro-2-methoxytoluene guidechem.com

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 4-nitro-2-methoxytoluene, Acetic Anhydride (Ac2O), Acetic Acid (HOAc) | Concentrated H2SO4, Chromium Trioxide (CrO3), 0-10°C | 4-nitro-2-methoxy-(α,α-diacetoxy)toluene | 51% |

| 2 | 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, Diethyl ether | Concentrated HCl, Water, Reflux for 20 hours | This compound | 91% |

While not a direct synthesis of the title compound itself, classical condensation reactions are fundamental in understanding its reactivity and in the synthesis of its derivatives. The aldehyde functional group of this compound is reactive in condensation reactions such as the Claisen-Schmidt condensation. jocpr.comjocpr.com This reaction typically involves an aldehyde and a ketone to form a chalcone (B49325) or a related enone. researchgate.netmagritek.com

Research on the Claisen-Schmidt condensation between 2-nitrobenzaldehyde and 4-methoxyacetophenone shows that the nitro substituent influences the reaction's outcome. jocpr.comjocpr.com The presence of the ortho-nitro group can lead to aldol (B89426) addition products rather than the fully condensed chalcone, and in some cases, can facilitate subsequent reactions like the Baeyer-Drewsen indigo (B80030) synthesis. jocpr.com This illustrates the electronic and steric effects of the substituents on the benzaldehyde ring in classical C-C bond-forming reactions. jocpr.commagritek.com

Functional group interconversions through oxidation and reduction are critical steps in the synthesis of this compound from various precursors.

Oxidation: A common strategy is the oxidation of a methyl group on the aromatic ring. The synthesis from 4-nitro-2-methoxytoluene utilizes chromium trioxide (CrO3) to oxidize the methyl group to a geminal diacetate, which is a precursor to the aldehyde. guidechem.com Another route involves the oxidation of a primary alcohol. In a synthesis starting from 4-nitrosalicylic acid, an intermediate 2-methoxy-4-nitrobenzyl alcohol is oxidized to the final aldehyde using pyridinium (B92312) dichromate (PDC). guidechem.com The partial oxidation of 2-nitrotoluene (B74249) derivatives is also a known, though sometimes low-yielding, pathway to the corresponding benzaldehydes. researchgate.net

Reduction: Reduction strategies are employed to convert other functional groups into the required moieties. For instance, in the pathway starting from 4-nitrosalicylic acid, the carboxylic acid group is first esterified and then reduced to a primary alcohol using Diisobutylaluminium hydride (DIBAL-H) before the final oxidation step. guidechem.com

Modern and Sustainable Synthesis Strategies

In line with the principles of green chemistry, modern synthetic approaches aim to reduce environmental impact by using safer solvents, employing catalytic methods, and minimizing waste. nih.govuniroma1.it

Green chemistry principles encourage the development of more environmentally benign synthetic processes. uniroma1.it This includes the use of catalysts over stoichiometric reagents, minimizing derivatization steps, and designing processes that are energy efficient. nih.gov

A key green strategy applicable to the synthesis of this compound and its intermediates is the use of recyclable heterogeneous catalysts. For example, in the synthesis of nitrobenzaldehydes, solid acid catalysts like Amberlite IR 120 can be used for acetalization reactions, which are often employed to protect the aldehyde group during nitration. psu.edu These catalysts can be recovered and reused multiple times without a significant loss of efficiency, thereby reducing chemical waste. psu.eduresearchgate.net Furthermore, developing solvent-free reaction conditions, such as those used in solid-state or mechanochemical synthesis, represents another avenue for greener synthesis. mdpi.com The use of microwave irradiation has also been explored in related condensation reactions to potentially reduce reaction times and energy consumption compared to conventional heating. jocpr.comjocpr.com

Catalysis is a cornerstone of modern synthesis, offering pathways to increased reaction rates, higher selectivity, and improved yields under milder conditions. In the context of synthesizing this compound, catalytic methods can be applied to various steps.

Heterogeneous acid catalysis, using ion-exchange resins, has been shown to be effective for the formation and hydrolysis of acetal (B89532) intermediates, improving upon classical methods that use mineral acids and require longer reaction times and neutralization steps. psu.edu For condensation reactions involving related aldehydes, solid base catalysts such as magnesium oxide (MgO) on fly ash have been utilized to promote Claisen-Schmidt reactions, offering an alternative to soluble bases that can be difficult to remove from the reaction mixture. researchgate.net In reduction reactions, Lewis bases like potassium carbonate have been developed as catalysts for the hydrosilylation of aldehydes, providing a chemoselective method that can tolerate other functional groups like the nitro group. researchgate.net

Table 2: Overview of Catalytic Methods in Related Syntheses

| Reaction Type | Catalyst Example | Advantage | Source |

|---|---|---|---|

| Acetalization/Hydrolysis | Amberlite IR 120 (Solid Acid) | Improves reaction time, catalyst is recyclable. | psu.edu |

| Condensation | MgO/fly ash (Solid Base) | Enhances reaction under greener conditions. | researchgate.net |

| Reduction (Hydrosilylation) | Potassium Carbonate (Lewis Base) | Offers excellent chemoselectivity. | researchgate.net |

Applications of Flow Chemistry in Production

The synthesis of nitroaromatic compounds, including this compound, often involves nitration, a highly exothermic and potentially hazardous reaction. europa.euewadirect.com Traditional batch processing methods for such reactions pose significant safety risks and can be difficult to control, sometimes leading to runaway reactions. vapourtec.com Flow chemistry, a modern production technique, offers a compelling alternative by performing chemical reactions in a continuous stream through a network of tubes or microreactors. europa.euewadirect.com

This methodology provides substantial advantages for nitration processes. vapourtec.com The large surface-area-to-volume ratio in flow reactors allows for superior thermal control and rapid dissipation of heat, which significantly enhances the safety profile. europa.eu It allows for precise management of reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reaction selectivity and higher-quality products with fewer impurities. europa.euvapourtec.com Consequently, purification procedures can be simplified, saving both time and resources. vapourtec.com

Furthermore, flow chemistry systems reduce the volume of hazardous materials present at any given moment, and the enclosed nature of the system minimizes exposure to toxic reagents. europa.eu While the direct application of flow chemistry for the specific synthesis of this compound is a logical extension of this technology, detailed examples in scientific literature are not widespread. However, the well-documented success of flow chemistry in the nitration of other aromatic compounds strongly supports its potential for a safer, more efficient, and scalable production of this compound. vapourtec.comrsc.orgbeilstein-journals.org

Key Advantages of Flow Chemistry for Nitration:

| Feature | Benefit |

| Superior Heat Transfer | Prevents hot-spot generation and minimizes risk of runaway reactions. europa.eu |

| Precise Parameter Control | Improves reaction selectivity and leads to higher product purity. vapourtec.com |

| Reduced Reaction Volume | Enhances safety by minimizing the amount of hazardous material. europa.eu |

| Automation Potential | Allows for continuous and automated production processes. ewadirect.com |

| Scalability | Production can be scaled up by extending operation time or using multiple reactors. ewadirect.com |

Role as a Key Intermediate and Precursor in Complex Molecule Construction

This compound is a versatile and valuable building block in the field of organic synthesis. chemimpex.com Its chemical structure, featuring methoxy (B1213986), nitro, and aldehyde functional groups, provides multiple reactive sites, making it an essential intermediate for constructing a wide array of complex organic molecules. chemimpex.com

This compound serves as a cornerstone in the synthesis of various specialty chemicals, including agrochemicals, dyes, and pigments. chemimpex.com The presence of the nitro and methoxy groups enhances its reactivity and allows for diverse chemical transformations, enabling chemists to efficiently create intricate molecular architectures. chemimpex.com

In the pharmaceutical industry, this compound is a crucial precursor in the development of new therapeutic agents. chemimpex.com It is particularly noted for its role in synthesizing nitro-containing compounds that may exhibit biological activity, aiding in the discovery of new drugs. chemimpex.com A specific application includes its use as a key intermediate in the preparation of α-kiwi acid decarboxylase inhibitors. biosynce.com Furthermore, it acts as a precursor for the synthesis of other important organic compounds like phenylacrylate and phenylpropanol. biosynce.com Its adaptability and reactivity make it an indispensable tool for researchers and professionals in both academic and industrial settings. chemimpex.com

Applications as a Chemical Intermediate:

| Industry / Field | Application | Resulting Compound/Product Class |

| Pharmaceuticals | Key intermediate in drug synthesis. chemimpex.combiosynce.com | α-Kiwi acid decarboxylase inhibitors, Anti-cancer agents. chemimpex.combiosynce.com |

| Organic Synthesis | Precursor for various organic molecules. chemimpex.combiosynce.com | Phenylacrylate, Phenylpropanol. biosynce.com |

| Dyes and Pigments | Used in the production of coloring agents. chemimpex.com | Dyes and Pigments for textiles and other materials. chemimpex.com |

| Agrochemicals | Intermediate in agrochemical synthesis. chemimpex.com | Various agrochemical products. |

| Specialty Chemicals | Building block for specialized chemical formulations. chemimpex.com | Diverse specialty chemicals. |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Nitrobenzaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The electron-deficient nature of the carbonyl carbon in 4-Methoxy-2-nitrobenzaldehyde facilitates a variety of nucleophilic addition reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product.

Common nucleophilic addition reactions applicable to aldehydes like this compound include:

Henry Reaction: This reaction involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde. organic-chemistry.orgwikipedia.org The product is a β-nitro alcohol. The reaction is initiated by the deprotonation of the nitroalkane to form a nitronate anion, which then acts as the nucleophile. wikipedia.org

Wittig Reaction: This reaction provides a method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgwikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Grignard Reaction: Grignard reagents (R-Mg-X) are potent nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols after an acidic workup. leah4sci.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The enhanced electrophilicity of the carbonyl carbon in this compound suggests that it would be a highly reactive substrate in these types of transformations.

This compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form compounds containing a carbon-nitrogen double bond (imine or azomethine group). These reactions typically involve the nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with primary amines yields Schiff bases. These reactions are often catalyzed by a small amount of acid. The formation of the imine bond is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. Chiral Schiff bases have been synthesized from nitrobenzaldehydes and chiral amines like (1R,2R)-(-)-1,2-diaminocyclohexane. mdpi.com For instance, a general synthesis involves refluxing the nitrobenzaldehyde with the diamine in ethanol. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Primary Amine (e.g., Aniline derivative) | Schiff Base (Imine) | Ethanol, reflux |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Chiral Schiff Base | Ethanol, reflux, 36h |

This table presents a generalized summary of Schiff base formation and an analogous specific example.

Hydrazones are formed through the condensation of this compound with hydrazines or hydrazides. vjs.ac.vnmdpi.com This reaction is analogous to Schiff base formation and is also typically carried out in an alcohol solvent, sometimes with acid catalysis. nih.gov The resulting hydrazones are often stable, crystalline solids. The synthesis of various hydrazones from substituted benzaldehydes and hydrazides is a well-established method. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Hydrazine (B178648)/Hydrazide | Hydrazone | Methanol, reflux, optional acid catalyst |

| Substituted Benzaldehyde (B42025) | Carboxylic Acid Hydrazide | Hydrazide-Hydrazone | Methanol, reflux, acetic acid catalyst, 2-6h |

This table provides a generalized overview of hydrazone synthesis and a representative example with specific conditions.

Condensation Reactions with Nitrogen-Containing Compounds

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group.

The reduction of the nitro group in this compound to an amino group yields 4-methoxy-2-aminobenzaldehyde. This transformation is a key step in the synthesis of various heterocyclic compounds and other complex organic molecules. Several methods are available for the reduction of aromatic nitro compounds.

One of the most common and effective methods for this reduction is the use of metals in acidic media. For instance, iron powder in the presence of acetic acid is a mild and selective reagent for the reduction of nitroarenes to anilines. researchgate.netreddit.com This method has been successfully applied to the reduction of substituted 2-nitrobenzaldehydes. In some cases, this reduction is performed in situ and followed by a subsequent reaction, such as the Friedländer synthesis of quinolines.

Another widely used method is catalytic hydrogenation. This involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel, often supported on carbon. This method is generally clean and efficient, but care must be taken to avoid the reduction of the aldehyde group. Selective hydrogenation of a nitro group in the presence of an aldehyde can be challenging, but specific catalysts and reaction conditions have been developed to achieve this. For example, colloidal RhCu bimetallic nanoparticles have shown high selectivity for the reduction of the nitro group in 4-nitrobenzaldehyde (B150856) while leaving the aldehyde group intact. semanticscholar.org

| Starting Material | Reagent(s) | Product |

| This compound | Fe / Acetic Acid | 4-Methoxy-2-aminobenzaldehyde |

| This compound | H₂, Pd/C | 4-Methoxy-2-aminobenzaldehyde |

| 4-Nitrobenzaldehyde | Colloidal RhCu NPs, H₂ | 4-Aminobenzaldehyde |

This table summarizes common methods for the reduction of the nitro group in nitrobenzaldehydes.

Intra- and Intermolecular Cyclization Reactions

The unique arrangement of the aldehyde, nitro, and methoxy (B1213986) groups on the aromatic ring of this compound provides the foundation for various cyclization reactions. The ortho-positioning of the nitro and aldehyde groups is particularly significant, enabling intramolecular transformations, often involving a redox process.

In analogous systems, such as 2-nitrobenzyl alcohol, a transition-metal-free intramolecular redox cyclization can occur to synthesize cinnolines. rsc.org This type of reaction involves the reduction of the nitro group to a nitroso group, which then participates in a cyclization with a suitable partner. rsc.org For this compound, the aldehyde group itself can be a reactive partner. Under specific reductive conditions, the nitro group can be converted into a reactive intermediate (e.g., a nitroso, hydroxylamino, or amino group) that can subsequently react with the adjacent aldehyde function to form a heterocyclic ring system.

The table below summarizes representative types of cyclization reactions relevant to the structure of this compound.

| Reaction Type | Description | Key Features | Potential Product Type |

| Intramolecular Redox Cyclization | The ortho-nitro group is reduced to a reactive intermediate which then reacts with the adjacent aldehyde group. | Typically requires a reducing agent or specific catalytic conditions. | Heterocyclic compounds (e.g., derivatives of cinnoline (B1195905) or quinoline) |

| Intermolecular [4+2] Cycloaddition | The nitro-substituted aromatic ring system acts as a diene component in a reaction with a dienophile (e.g., an alkene). | Often catalyzed by a Lewis acid; reaction rate is influenced by substituents on the aromatic ring. | Fused or bridged cyclic nitronates |

Reactivity of the Methoxy Group: Demethylation Reactions

The methoxy group (-OCH3) in this compound is generally stable but can be cleaved to yield the corresponding phenol (B47542) (4-hydroxy-2-nitrobenzaldehyde) under specific, often harsh, conditions. chem-station.com This O-demethylation is a synthetically important transformation. The conversion of a methoxy group to a hydroxyl group can be accomplished using a variety of reagents that fall into two main categories: Lewis acids and Brønsted acids. chem-station.com

Boron tribromide (BBr3) is a powerful and commonly used Lewis acid for this purpose. chem-station.com The reaction mechanism involves the electron pair of the methoxy oxygen attacking the empty orbital of the boron atom, forming a complex. This makes the methyl group susceptible to nucleophilic attack by a bromide ion, releasing bromomethane (B36050). chem-station.com Subsequent hydrolysis of the resulting alkoxydibromoborane intermediate yields the desired hydroxyl group. chem-station.com Other Lewis acids, such as aluminum chloride (AlCl3), can also effect demethylation, though they may be less reactive than BBr3. chem-station.comgoogle.com

Strong Brønsted acids, particularly 47% aqueous hydrobromic acid (HBr), provide a classic method for demethylation. The reaction proceeds by protonation of the methoxy oxygen, followed by an SN2 attack on the methyl group by the bromide anion to produce bromomethane and the phenol. chem-station.com This method often requires heating the substrate directly with the acid solution. chem-station.com

The table below outlines common reagents and general conditions for the O-demethylation of aryl methyl ethers.

| Reagent | Reagent Type | General Mechanism | Typical Conditions |

| Boron Tribromide (BBr3) | Lewis Acid | Complexation with oxygen, followed by nucleophilic attack of Br⁻ on the methyl group. chem-station.com | Low temperature (-78°C to 0°C) initially, then warming; often in a solvent like dichloromethane (B109758). chem-station.com |

| Aluminum Chloride (AlCl3) | Lewis Acid | Complexation with oxygen, facilitating methyl group cleavage. chem-station.com | Often requires heating in a solvent such as dichloromethane or acetonitrile (B52724). chem-station.com |

| Hydrobromic Acid (HBr) | Brønsted Acid | Protonation of oxygen, followed by SN2 attack of Br⁻ on the methyl group. chem-station.com | Heating (e.g., to ~130°C) in concentrated aqueous HBr, sometimes with acetic acid as a co-solvent. chem-station.com |

Influence of Substituents on Aromatic Ring Reactivity and Selectivity

The chemical reactivity of the aromatic ring in this compound is profoundly influenced by the electronic effects of its two substituents: the methoxy (-OCH3) group and the nitro (-NO2) group. These groups exert opposing effects on the electron density of the ring, thereby controlling its susceptibility to electrophilic aromatic substitution. libretexts.orgminia.edu.eg

The methoxy group is a powerful activating group. minia.edu.egmsu.edu Although oxygen is highly electronegative and withdraws electron density through the sigma bond (an inductive, or -I, effect), its non-bonding electron pairs can be donated into the aromatic π-system (a resonance, or +R, effect). msu.edu The resonance effect is dominant, leading to a net increase in electron density within the ring, particularly at the positions ortho and para to the methoxy group. This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). libretexts.orgmsu.edu

Conversely, the nitro group is one of the strongest deactivating groups. libretexts.orglibretexts.org It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a powerful resonance effect (-R). msu.edu This withdrawal makes the aromatic ring significantly electron-deficient, or less nucleophilic, and therefore much less reactive towards electrophilic attack compared to benzene. libretexts.orglumenlearning.com The deactivating influence of a nitro group can decrease the rate of electrophilic substitution by a factor of millions. libretexts.orgmsu.edu

The table below summarizes the electronic effects of the methoxy and nitro substituents.

| Substituent | Inductive Effect (-I) | Resonance Effect (±R) | Overall Effect on Reactivity | Directing Influence |

| Methoxy (-OCH3) | Weakly withdrawing | Strongly donating (+R) | Activating minia.edu.eg | Ortho, Para |

| Nitro (-NO2) | Strongly withdrawing | Strongly withdrawing (-R) | Deactivating minia.edu.eglibretexts.org | Meta |

Advanced Research Applications of 4 Methoxy 2 Nitrobenzaldehyde and Its Derivatives

Applications in Synthetic Organic Chemistryumass.eduresearchgate.net

The reactivity of 4-Methoxy-2-nitrobenzaldehyde makes it an important precursor in the synthesis of complex organic molecules. Its functional groups can be selectively targeted to construct diverse molecular architectures, including heterocyclic systems and other valuable organic compounds. umass.edu

Building Blocks for Heterocyclic Systemsumass.eduresearchgate.net

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound provides a convenient entry point for the synthesis of various nitrogen-containing heterocyclic systems.

Quinolines are a class of heterocyclic compounds with a wide range of biological activities. chemrxiv.orgresearchgate.net The Friedländer synthesis is a classical and versatile method for preparing quinolines. researchgate.netjocpr.combuchler-gmbh.comresearchgate.net A modification of this reaction allows for the use of 2-nitrobenzaldehydes as starting materials. In this approach, the nitro group is reduced in situ to an amino group, which then undergoes condensation with a ketone to form the quinoline (B57606) ring system.

A study on the domino nitro reduction-Friedländer heterocyclization for the preparation of quinolines demonstrated the successful use of 5-methoxy-2-nitrobenzaldehyde, a close structural analog of this compound. This suggests a similar reactivity, where this compound can be reacted with various ketones in the presence of a reducing agent, such as iron in acetic acid, to yield a variety of substituted quinolines. The reaction proceeds through the initial reduction of the nitro group to an amine, followed by an acid-catalyzed condensation with the ketone and subsequent cyclization and dehydration to form the aromatic quinoline core.

Table 1: Plausible Quinoline Derivatives from this compound via Modified Friedländer Synthesis

| Ketone Reactant | Expected Quinoline Product |

| Acetone | 7-Methoxy-4-methylquinoline |

| Acetophenone | 7-Methoxy-2-phenylquinoline |

| Cyclohexanone | 8-Methoxy-1,2,3,4-tetrahydroacridine |

This table is illustrative and based on the known reactivity in Friedländer synthesis.

Indole (B1671886) is another privileged heterocyclic scaffold found in many natural products and pharmaceuticals. While a direct application of this compound in the classical Fischer indole synthesis is not straightforward, its derivatives can be utilized. For instance, a review on indole synthesis from nitroarenes highlights a method starting from 3-methoxy-2-nitrobenzaldehyde (B1294539) to produce 2-methyl-7-methoxyindole. This involves a sequence of reactions including a Henry reaction, condensation, reductive annulation, and deaminative aromatization. This demonstrates the utility of methoxy-substituted nitrobenzaldehydes in the synthesis of complex indoles.

Imidazoles are five-membered heterocyclic compounds with diverse biological activities. The Debus-Radziszewski imidazole (B134444) synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a trisubstituted imidazole. This compound can potentially serve as the aldehyde component in this reaction, leading to the formation of imidazole derivatives bearing the 4-methoxy-2-nitrophenyl substituent. This would involve the reaction of this compound with a 1,2-dicarbonyl compound like benzil (B1666583) and a source of ammonia, such as ammonium (B1175870) acetate.

Precursors for Phenylacrylate and Phenylpropanol Synthesis

This compound is a valuable precursor for the synthesis of phenylacrylates and phenylpropanols. Phenylacrylates, also known as cinnamates, are important intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

The synthesis of a phenylacrylate derivative from this compound can be achieved through various condensation reactions that form a carbon-carbon double bond. One common method is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.net Another approach is the Wittig reaction, where the aldehyde reacts with a phosphonium (B103445) ylide.

The resulting 4-methoxy-2-nitrophenylacrylate can then be further transformed. For example, the nitro group can be reduced to an amine, and the acrylate (B77674) moiety can be modified. Furthermore, reduction of the double bond and the ester group of the phenylacrylate derivative would yield the corresponding phenylpropanol. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation.

Synthesis of Substituted Chalcone (B49325) Derivatives

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone.

This compound can be reacted with various substituted acetophenones to generate a library of novel chalcone derivatives. For example, the reaction of this compound with 4-methoxyacetophenone in the presence of a base like sodium hydroxide (B78521) would yield 4,4'-dimethoxy-2'-nitrochalcone. The presence of the nitro group in the resulting chalcone provides a handle for further chemical modifications, such as reduction to an amino group, which can further diversify the synthesized compounds and their biological activities.

Table 2: Representative Chalcone Derivatives from this compound

| Acetophenone Reactant | Resulting Chalcone Derivative |

| Acetophenone | 4-Methoxy-2'-nitrochalcone |

| 4-Hydroxyacetophenone | 4-Hydroxy-4'-methoxy-2'-nitrochalcone |

| 4-Aminoacetophenone | 4-Amino-4'-methoxy-2'-nitrochalcone |

| 4-Chloroacetophenone | 4-Chloro-4'-methoxy-2'-nitrochalcone |

This table is illustrative and based on the known reactivity in Claisen-Schmidt condensation.

Contributions to Medicinal Chemistry and Pharmaceutical Developmentumass.eduresearchgate.net

The derivatives of this compound have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. The diverse functionalities of these derivatives allow for interactions with various biological targets, leading to the development of new drug candidates. umass.eduresearchgate.net

Chalcones derived from substituted benzaldehydes have shown promising anticancer and antimicrobial activities. For instance, a series of methoxy (B1213986) amino chalcone derivatives were synthesized and evaluated for their anticancer activity against the T47D breast cancer cell line. Several of these compounds exhibited significant cytotoxic effects. Furthermore, these chalcones also displayed a broad spectrum of antimicrobial activity against various bacteria and fungi.

A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), demonstrated potent anti-tumor effects in esophageal cancer cells by stimulating the accumulation of reactive oxygen species (ROS) and inducing apoptosis. This highlights the potential of nitro-substituted chalcones, which can be derived from precursors like this compound, in cancer therapy.

Table 3: Biological Activities of Representative Chalcone Derivatives

| Chalcone Derivative | Biological Activity | Cell Line/Organism | Reference |

| Methoxy Amino Chalcones | Anticancer | T47D (Breast Cancer) | |

| Methoxy Amino Chalcones | Antimicrobial | E. coli, S. aureus, C. albicans | |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Anti-tumor | KYSE-450, Eca-109 (Esophageal Cancer) |

The versatility of this compound as a starting material allows for the synthesis of a wide array of derivatives with potential therapeutic value. Further research into the synthesis and biological evaluation of these compounds is likely to lead to the discovery of new and effective drugs for a variety of diseases.

Synthesis of Biologically Active Nitro-Containing Compounds

This compound is a versatile intermediate in synthetic organic chemistry, valued for its role as a building block in the creation of more complex molecules. chemimpex.com Its structure, featuring both methoxy and nitro functional groups, enhances its reactivity, making it a key component in the synthesis of various nitro-containing compounds that may exhibit biological activity. chemimpex.com The nitro group (NO2) in particular is recognized as an efficient scaffold or pharmacophore in medicinal chemistry. nih.govresearchgate.net This functional group is known to be present in compounds with a wide spectrum of activities, including antineoplastic and anti-inflammatory properties. nih.govresearchgate.net The reactivity of this compound allows it to participate in a range of chemical transformations, such as condensation reactions and nucleophilic substitutions, which are fundamental in developing diverse and complex organic derivatives for pharmaceutical research. chemimpex.comchemimpex.com

Development of Anti-Cancer Agents and Therapeutic Drugs

The scientific community has utilized this compound and its related structures as foundational elements in the discovery of novel anti-cancer agents. chemimpex.com Research has demonstrated that derivatives synthesized from nitrobenzaldehydes can possess significant cytotoxic activity against various cancer cell lines.

One area of investigation involves curcumin (B1669340) analogs, such as bis(nitro-benzylidene) cyclohexanones. rjptonline.org A study focused on the synthesis of 2,6-bis-(4-nitrobenzylidene) cyclohexanone, which demonstrated anticancer activity against the A549 pulmonary cancer cell line with an IC50 value of 0.48±0.05 mM. rjptonline.org Molecular docking studies from this research suggested that the compound targets the Epidermal Growth Factor Receptor (EGFR), indicating a potential mechanism of action. rjptonline.org

Another innovative approach employs nitrobenzaldehyde in photodynamic therapy. nih.gov In this non-invasive technique, the compound is injected directly into a tumor. nih.gov Nitrobenzaldehyde functions as an inactive "caged H+" carrier until it is activated by a beam of ultraviolet light. nih.gov Upon activation, it releases a proton, causing intracellular acidification which leads to apoptosis (programmed cell death) of the cancer cells. nih.gov This method was tested on mice with triple-negative breast cancer, resulting in significant reductions in tumor growth and volume within hours, thereby increasing survival chances without observable side effects. nih.gov This therapeutic strategy is not cancer-specific and holds potential for treating various cancer types, including pancreatic and prostate cancers. nih.gov

The table below summarizes key findings in the development of anti-cancer agents derived from or related to this compound.

| Derivative/Compound | Cancer Type/Cell Line | Key Finding/Mechanism |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Pulmonary Cancer (A549) | Possesses anticancer activity (IC50 = 0.48±0.05mM); predicted to target the EGFR receptor. rjptonline.org |

| Nitrobenzaldehyde | Triple-Negative Breast Cancer (in vivo) | Functions as a light-activated caged H+ carrier, inducing intracellular acidification and rapid apoptosis of tumor cells. nih.gov |

| Quinazoline Chalcones | Not specified | The presence and position of methoxy groups on the aldehyde-derived portion of the molecule influence the anti-cancer activity. nih.gov |

Exploration of Anti-Inflammatory and Analgesic Properties

Derivatives of this compound and related nitroaromatic aldehydes are actively being investigated for their potential anti-inflammatory and analgesic (pain-relieving) effects. Research has shown that synthetic compounds derived from these structures can modulate biological pathways associated with inflammation and pain.

A study on a series of newly synthesized pyridazin-3(2H)one derivatives, which were created through the condensation of 3-nitro benzoyl propionic acid and various aromatic aldehydes, demonstrated significant biological activity. scielo.br When tested in animal models, these compounds exhibited notable anti-inflammatory and analgesic properties. scielo.brresearchgate.net The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model, while the analgesic effects were assessed with the hot plate method. scielo.brresearchgate.net

The mechanism behind these effects is often linked to the inhibition of key enzymes in the inflammatory cascade. For example, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. scielo.brscholarsresearchlibrary.com Research into benzaldehyde derivatives has shown they can suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages, which are key mediators of the inflammatory response. biomolther.org This suggests that derivatives of this compound may exert their effects through similar pathways.

| Derivative Class | Biological Activity | In Vivo/In Vitro Model | Potential Mechanism |

| 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-ones | Analgesic, Anti-inflammatory | Hot plate model, Carrageenan-induced hind paw edema | Not specified in study, but related compounds inhibit inflammatory enzymes. scielo.brresearchgate.net |

| 4-hydroxybenzaldehyde (related compound) | Anti-inflammatory, Anti-nociceptive | Acetic acid-induced writhing, LPS-activated RAW264.7 macrophages | Down-regulation of iNOS and COX-2 expression. biomolther.org |

| Benzoxazole derivatives (from nitrophenol) | Anti-inflammatory | Not specified | Selective inhibition of COX-2. scholarsresearchlibrary.com |

Role in Enzyme Inhibition Studies

This compound and its derivatives are valuable tools in biochemical research, particularly in the study of enzyme inhibition. chemicalbook.com These compounds have been shown to interact with various enzymes, modulating their activity and providing insights into their function and potential as therapeutic targets.

The compound itself is reported to be an inhibitor of drug-metabolizing enzymes by binding to the active site and impeding the enzyme's catalytic function. chemicalbook.com Furthermore, it serves as a key intermediate in the synthesis of specific enzyme inhibitors, such as those targeting α-kiwi acid decarboxylase. biosynce.com

Derivatives of structurally similar benzaldehydes have been evaluated as inhibitors of carbohydrate-hydrolyzing enzymes. For instance, modified benzaldehyde derivatives have been studied as dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov In one study, 4-methoxy-2-hydroxybenzaldehyde was found to be a non-competitive inhibitor of both enzymes, suggesting its potential utility in managing conditions related to carbohydrate metabolism. nih.gov Additionally, other research has focused on synthesizing aldehyde and carboxylic acid derivatives that potently inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX), all of which are critical enzymes in the inflammatory pathway. mdpi.com

| Enzyme Target | Inhibitor/Derivative Class | Type of Inhibition | Research Focus |

| Drug-metabolizing enzymes | This compound | Binds to active site | General enzyme inhibition studies. chemicalbook.com |

| α-Kiwi acid decarboxylase | Derivatives of this compound | Not specified | Drug synthesis. biosynce.com |

| α-Glucosidase, α-Amylase | 4-Methoxy-2-hydroxybenzaldehyde | Non-competitive | Inhibition of carbohydrate-digesting enzymes. nih.gov |

| COX-1, COX-2, 5-LOX | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals | Not specified | Development of anti-inflammatory agents. mdpi.com |

Research in Gene Expression Regulation

In the field of molecular biology, this compound serves as a chemical tool for investigating the complex mechanisms of gene expression. chemicalbook.com The regulation of gene expression is a fundamental process that controls which genes are turned on or off in a cell, thereby dictating cellular function. Chemical probes that can influence or report on these processes are essential for research. This compound is utilized in studies aimed at understanding how the expression of specific genes is controlled. chemicalbook.com

Utility in Materials Science Research

Beyond its biomedical applications, this compound is also employed in materials science. chemimpex.com Its distinct chemical properties make it a suitable candidate for the development of new materials that possess specific, enhanced functionalities. chemimpex.com

Development of Polymers and Coatings with Enhanced Properties

In the field of polymer chemistry, this compound can be used as a monomer or a chemical building block for synthesizing specialized polymers and coatings. chemimpex.com The incorporation of this aromatic compound into a polymer backbone can impart desirable characteristics to the final material. Specifically, its structure is leveraged in the development of polymers that require enhanced thermal or chemical resistance, making them suitable for applications in demanding environments. chemimpex.com

Design of Functional Materials

This compound serves as a valuable precursor and building block in the field of material science for the development of novel functional materials. Its unique molecular structure, featuring reactive nitro and aldehyde groups alongside a methoxy group, allows for its integration into a variety of complex organic structures, thereby imparting specific properties to the resulting materials. The compound's utility is particularly noted in the formulation of advanced polymers and specialty chemicals where enhanced thermal or chemical resistance is required.

The synthesis of chalcone derivatives, which are known for their applications in materials science, including nonlinear optics and fluorescent probes, represents a key area of research. In one study, this compound was reacted with 4-methoxyacetophenone in a Claisen-Schmidt condensation. However, the presence and position of the nitro group on the benzaldehyde ring significantly influenced the reaction's outcome. Instead of the expected chalcone, the reaction yielded 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one, an aldol (B89426) addition product. This finding highlights the compound's role in creating precisely substituted intermediates that are crucial for the multi-step synthesis of complex functional materials. The ability to undergo such specific chemical transformations makes it an essential intermediate for chemists aiming to design materials with tailored functionalities.

The versatility of this compound allows for the creation of a wide array of derivatives, expanding its application in research and industrial processes for designing new materials.

| Reactants | Reaction Type | Primary Product | Significance in Materials Design |

|---|---|---|---|

| This compound and 4-methoxyacetophenone | Claisen-Schmidt Condensation | 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one | Serves as a controlled intermediate for complex organic material synthesis. |

Analytical Chemistry Methodologies Utilizing this compound as a Reagent

In analytical chemistry, this compound functions as a specialized reagent, particularly in derivatization techniques used to identify and quantify other chemical substances. Derivatization is a process where a target analyte is chemically modified to produce a new compound with properties that are more suitable for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The aldehyde functional group of this compound is reactive toward nucleophiles like primary amines and hydrazines. This reactivity allows it to be used as a derivatizing agent to "tag" analytes containing these groups. The resulting derivative often has enhanced detectability, particularly for UV-Visible or fluorescence detectors, due to the introduction of the nitroaromatic chromophore from the benzaldehyde reagent.

For instance, an analyte with a primary amine or hydrazine (B178648) moiety, which may lack a strong UV-absorbing chromophore, can be reacted with this compound to form a Schiff base or a hydrazone, respectively. These products are typically highly conjugated and exhibit strong absorbance in the UV-Vis spectrum, enabling sensitive quantification via HPLC-UV. This methodology is crucial for quality control in various industries where precise measurement of specific compounds is necessary.

While specific documented applications for this compound as a derivatizing agent are specialized, the principle is well-established in analytical chemistry. A related compound, 2-nitrobenzaldehyde (B1664092), has been successfully used as a chemical actinometer for measuring UV light dosage in drug photostability testing, demonstrating the utility of nitrobenzaldehyde structures in precise analytical measurements.

| Target Analyte Functional Group | Reaction Product | Potential Analytical Technique | Purpose of Derivatization |

|---|---|---|---|

| Primary Amine (-NH₂) | Schiff Base (Imine) | HPLC-UV | Enhance UV detectability for quantification. |

| Hydrazine (-NHNH₂) | Hydrazone | HPLC-UV/Vis | Create a stable, chromophoric derivative for sensitive detection. |

Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In 4-Methoxy-2-nitrobenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic, aromatic, and methoxy (B1213986) protons.

The aldehydic proton (-CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. The three aromatic protons are in different chemical environments due to the presence of the methoxy and nitro substituents. Their signals are expected in the aromatic region (δ 7.0-8.5 ppm) and would likely appear as a complex splitting pattern (e.g., doublets or doublet of doublets) due to spin-spin coupling with neighboring protons. The methoxy group (-OCH₃) protons are shielded and should appear as a sharp singlet in the upfield region, generally around δ 3.8-4.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic H (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic H | 7.0 - 8.5 | Multiplet (m) |

| Methoxy H (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, eight distinct signals are expected, corresponding to each of the eight carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 185-195 ppm. The aromatic carbons will produce a series of peaks between δ 110 and 165 ppm. The carbon atom attached to the electron-withdrawing nitro group (C2) and the carbon attached to the electron-donating methoxy group (C4) will have their chemical shifts significantly influenced. The remaining aromatic carbons (C1, C3, C5, C6) will also have distinct chemical shifts based on their electronic environment. The methoxy carbon (-OCH₃) is the most shielded and will appear in the upfield region of the spectrum, typically around δ 55-60 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C (-CHO) | 185 - 195 |

| Aromatic C-NO₂ | ~150 |

| Aromatic C-OCH₃ | ~160 |

| Other Aromatic C | 110 - 140 |

| Methoxy C (-OCH₃) | 55 - 60 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the characterization of organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. While there are no specific studies found on fluorinated derivatives of this compound, ¹⁹F NMR would be an essential tool for their structural analysis.

The introduction of a fluorine atom onto the aromatic ring of this compound would result in a ¹⁹F NMR spectrum with signals whose chemical shifts are highly dependent on the fluorine's position relative to the other substituents. Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants would provide valuable information for the complete structural assignment of such derivatives. This technique is crucial in the development of novel fluorinated pharmaceuticals and agrochemicals where the presence and position of fluorine can significantly impact biological activity. biosynth.comrsc.org

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Key expected vibrational frequencies include the C-H stretching of the aromatic ring and the aldehyde group (around 2700-3100 cm⁻¹), the strong C=O stretching of the aldehyde (typically 1680-1700 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively), the C-O stretching of the methoxy group (around 1250 cm⁻¹), and various C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2700 - 2900 | Medium |

| Aldehyde C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-O (Ether) Stretch | 1200 - 1300 | Strong |

Raman Spectroscopy (Implicit for vibrational analysis)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound. With a molecular formula of C₈H₇NO₄, the compound has a molecular weight of approximately 181.15 g/mol . nih.govscbt.com In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to this weight.

The fragmentation pattern in MS provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of its functional groups. Key expected fragments include those resulting from the cleavage of the nitro group (NO₂, 46 Da), the aldehyde group (CHO, 29 Da), or the methoxy group (OCH₃, 31 Da).

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing a highly accurate mass measurement of the parent ion and its fragments. This precision allows for the unambiguous determination of the elemental composition. For this compound, HRMS would confirm the molecular formula C₈H₇NO₄ by measuring its exact mass to several decimal places (calculated monoisotopic mass: 181.0375 Da). nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Comprehensive fragmentation studies on related nitrobenzaldehyde derivatives have been performed using techniques like electrospray ionization (ESI) collision-induced dissociation (CID) mass spectrometry, providing a framework for understanding their complex fragmentation behaviors. nih.gov

Table 1: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion | Formula of Neutral Loss | m/z of Fragment |

|---|---|---|

| [M-CHO]⁺ | CHO | 152.04 |

| [M-OCH₃]⁺ | OCH₃ | 150.04 |

| [M-NO₂]⁺ | NO₂ | 135.07 |

| [M-CHO-NO₂]⁺ | CHO + NO₂ | 106.04 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with the benzene (B151609) ring, the nitro group, and the aldehyde group.

Studies on nitrobenzaldehyde isomers provide insight into the expected spectral characteristics. uni-muenchen.dersc.org Typically, these compounds exhibit strong absorptions around 250 nm, which are attributed to π→π* excitations involving the nitro and benzene groups. uni-muenchen.desemanticscholar.org A band of intermediate intensity is often observed near 300 nm, dominated by π→π* excitations within the aromatic ring, while weaker transitions around 350 nm are characteristic of n→π* absorptions originating from the lone pairs of the nitro and aldehyde moieties. uni-muenchen.dersc.org The presence of the electron-donating methoxy group on the aromatic ring is expected to influence the position and intensity of these absorption maxima.

Table 2: Typical Electronic Transitions for Nitroaromatic Aldehydes

| Transition Type | Chromophore | Approximate λmax (nm) |

|---|---|---|

| π→π* | Benzene Ring & Nitro Group | ~250 |

| π→π* | Benzene Ring | ~300 |

| n→π* | Nitro & Aldehyde Groups | ~350 |

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. Method development typically involves optimizing several parameters to achieve efficient separation from impurities or other components in a mixture.

A common approach for aromatic aldehydes is reversed-phase (RP) HPLC. sielc.com A typical method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com For instance, methods have been developed for separating nitrobenzaldehyde isomers using a mobile phase of dipotassium (B57713) hydrogen phosphate (B84403) and methanol. google.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 240 nm or 250 nm. google.comrsc.org

Method validation ensures the reliability of the analytical procedure and includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness, in line with established guidelines.

Table 3: Illustrative HPLC Method Parameters for Nitrobenzaldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | C18-bonded silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer |

| Detection | UV at ~250 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | 40 °C |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures.

While specific UPLC methods for this compound are not extensively detailed in the literature, the principles of HPLC method transfer are well-established. An existing HPLC method can be adapted for UPLC to drastically reduce run times, often by a factor of five to ten, while maintaining or even improving separation efficiency. waters.com This makes UPLC particularly suitable for high-throughput screening and rapid quality control applications involving this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. acs.org To monitor a reaction, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate alongside the starting material. rsc.orgresearchgate.net

The plate is then developed in an appropriate solvent system (mobile phase), which is typically a mixture like hexane-ethyl acetate. researchgate.net The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica gel) and the mobile phase. As the reaction proceeds, the spot corresponding to this compound will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.orgrochester.edu The spots are visualized, often under UV light, allowing for a qualitative assessment of the reaction's completion. libretexts.org

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a compound in its crystalline state. While the crystal structure of this compound itself is not widely reported, structures of its closely related derivatives have been elucidated, offering valuable insights into molecular geometry and intermolecular interactions.

For example, the single-crystal X-ray structure of a Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide, a Schiff base derivative, has been determined. mdpi.com This analysis revealed a distorted square planar geometry for the complex, which crystallizes in the monoclinic crystal system with a P2₁/n space group. mdpi.com Similarly, the crystal structure of 2-hydroxy-4-methoxybenzaldehyde, another related compound, has been reported to be in the monoclinic P2₁/c space group. mdpi.com The study of such derivatives is crucial for understanding how the core benzaldehyde (B42025) structure influences the packing and conformation of larger molecules.

Table 4: Crystallographic Data for a Derivative: Ni(II) Complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| a (Å) | Value not specified in abstract | mdpi.com |

| b (Å) | Value not specified in abstract | mdpi.com |

| c (Å) | Value not specified in abstract | mdpi.com |

| β (°) | Value not specified in abstract | mdpi.com |

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenyl benzoate |

| (Z)-N′-(4-methoxybenzylidene)benzohydrazide |

| 2-hydroxy-4-methoxybenzaldehyde |

| Acetonitrile |

| Methanol |

| Dipotassium hydrogen phosphate |

| Hexane |

| Ethyl acetate |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These methods, varying in their level of approximation and computational cost, provide a theoretical framework for predicting molecular characteristics that can be correlated with experimental data.

Semi-Empirical Methods (e.g., AM1, PM3, MNDO, MNDO/d)

Semi-empirical methods are a class of quantum chemical calculations that simplify the complex equations of ab initio methods by incorporating experimental data and parameters. uni-muenchen.dempg.de This approach significantly reduces computational time, making it suitable for larger molecules. These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de

MNDO (Modified Neglect of Diatomic Overlap): This is one of the foundational semi-empirical methods that provides a significant improvement over earlier approaches for calculating properties like heats of formation and molecular geometries. mpg.de

AM1 (Austin Model 1): An advancement of the MNDO method, AM1 offers improved treatment of hydrogen bonding and other molecular interactions. mpg.de

PM3 (Parametric Model number 3): PM3 is another modification of the MNDO method, differing from AM1 primarily in the parameterization process, which is more automated and relies on a larger set of experimental data. mpg.de

MNDO/d: This is an extension of the MNDO method that includes d-orbitals, which is particularly important for calculations involving elements beyond the second row of the periodic table. uni-muenchen.de

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.govnih.gov A smaller gap generally indicates higher reactivity and easier electronic excitation. nih.gov

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and their gap can be correlated with various molecular properties and are often calculated using methods like Density Functional Theory (DFT). thaiscience.info

Specific calculated values for the HOMO-LUMO energy gap of 4-Methoxy-2-nitrobenzaldehyde are not detailed in the available search results.

Molecular Hardness, Ionization Energy, and Electron Affinity Studies

Several global reactivity descriptors can be derived from the HOMO and LUMO energies:

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). conicet.gov.ar

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). conicet.gov.ar

Molecular Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater molecular hardness. conicet.gov.ar

These parameters provide a quantitative measure of a molecule's reactivity and are essential for predicting its behavior in chemical reactions. conicet.gov.ar However, specific calculated values for the ionization energy, electron affinity, and molecular hardness of this compound could not be found in the provided search results.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different colors to represent the electrostatic potential at the molecule's surface. researchgate.net

Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue regions: Represent areas of positive electrostatic potential, indicating sites for nucleophilic attack. These are often located around hydrogen atoms. researchgate.net

An MEP analysis of this compound would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the carbonyl oxygen, and positive potential around the hydrogen atoms of the benzene (B151609) ring and the aldehyde group. While the principles of MEP analysis are well-established, a specific MEP map for this compound was not found in the search results.

Calculated Vibrational Frequencies and Correlation with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands. mdpi.commdpi.com

It is common practice to scale the calculated harmonic vibrational frequencies by a scaling factor to account for anharmonicity and other systematic errors in the computational methods, leading to better agreement with experimental values. scispace.com While studies on similar molecules like 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291) have shown excellent agreement between calculated and experimental spectra, a detailed table correlating the calculated and experimental vibrational frequencies specifically for this compound is not available in the searched literature. mdpi.comresearchgate.net

Density Functional Theory (DFT) Studies (as a prevalent method in computational chemistry)

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. A common approach within DFT is the use of hybrid functionals, such as B3LYP, which combine aspects of Hartree-Fock theory with density functional approximations. researchgate.net

DFT calculations, often paired with basis sets like 6-311++G(d,p), are widely used to optimize molecular geometries and calculate a variety of properties, including: researchgate.net

Vibrational frequencies researchgate.net

HOMO-LUMO energies and their energy gap nih.gov

Molecular electrostatic potential nih.gov

Global reactivity descriptors like hardness, ionization potential, and electron affinity conicet.gov.ar

Studies on related benzaldehyde (B42025) derivatives have demonstrated the utility of DFT in providing accurate predictions of these properties that correlate well with experimental findings. nih.govresearchgate.net However, a comprehensive DFT study with detailed data tables for this compound was not identified in the provided search results.

Structure-Activity Relationship (SAR) Computational Modeling